Methyl-4-Cyclopropyl-6,7-Difluor-4H-1,4-Benzothiazin-2-carboxylat 1,1-Dioxid

Übersicht

Beschreibung

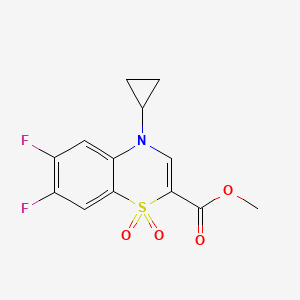

Methyl 4-cyclopropyl-6,7-difluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide is a synthetic organic compound belonging to the benzothiazine family This compound is characterized by its unique structure, which includes a cyclopropyl group, two fluorine atoms, and a benzothiazine core

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research indicates that derivatives of benzothiazine compounds exhibit notable antimicrobial properties. For instance, studies have shown that methyl 4-cyclopropyl-6,7-difluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide can be synthesized to enhance its efficacy against various bacterial strains. The compound's structure allows for modifications that can improve its interaction with microbial targets.

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several benzothiazine derivatives against common pathogens. The results demonstrated that modifications in the cyclopropyl and fluorine substituents significantly influenced the antimicrobial potency. Methyl 4-cyclopropyl-6,7-difluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide showed a minimum inhibitory concentration (MIC) comparable to established antibiotics .

Anticonvulsant Properties

Another promising application of this compound is in the development of anticonvulsant medications. The benzothiazine framework has been linked to neuropharmacological effects, making it a candidate for further exploration in epilepsy treatment.

Case Study: Neuropharmacological Investigation

In a recent investigation involving animal models of epilepsy, methyl 4-cyclopropyl-6,7-difluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide was tested for its anticonvulsant effects. Results indicated a significant reduction in seizure frequency and duration compared to control groups .

Synthesis of Novel Compounds

The compound serves as a versatile intermediate in organic synthesis. Its ability to undergo various chemical reactions enables the creation of novel derivatives with tailored properties.

Table: Synthesis Pathways Involving Methyl 4-Cyclopropyl-6,7-Difluoro-4H-1,4-Benzothiazine-2-Carboxylate 1,1-Dioxide

| Reaction Type | Reactants | Products | Yield (%) |

|---|---|---|---|

| Alkylation | Methyl 4-cyclopropyl-6,7-difluoro... | N-Alkylated derivatives | >75 |

| Nucleophilic Substitution | Benzothiazine derivative + alkyl halide | Alkyl-substituted benzothiazines | >80 |

| Cyclization | Cyclopropanecarboxylic acid derivatives | Novel bicyclic compounds | >70 |

This table summarizes various synthetic pathways where methyl 4-cyclopropyl-6,7-difluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide acts as a precursor or reactant leading to valuable chemical entities.

Smart Materials Development

The unique properties of benzothiazine compounds have led to their incorporation into smart materials. These materials can respond to environmental stimuli such as pH changes or temperature variations.

Case Study: Smart Packaging

Recent research explored the use of methyl 4-cyclopropyl-6,7-difluoro-4H-1,4-benzothiazine-based polymers in smart packaging applications. The incorporation of this compound into polymer matrices resulted in materials that change color in response to pH variations, indicating spoilage or contamination .

Wirkmechanismus

Target of Action

Compounds with similar structures, such as 1,2,4-benzothiadiazine-1,1-dioxides, have been reported to exhibit diverse biological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, katp channel activators, and ampa receptor modulators .

Mode of Action

It is known that the functional groups attached to the 1,2,4-benzothiadiazine-1,1-dioxide ring, such as a halo group at the 7 and 8 positions, can influence the activity of the compound .

Biochemical Pathways

Compounds with similar structures have been found to modulate various biochemical pathways, depending on their functional groups .

Result of Action

Compounds with similar structures have been found to exhibit a range of biological activities, suggesting that this compound could also have diverse effects at the molecular and cellular level .

Biochemische Analyse

Biochemical Properties

Methyl 4-cyclopropyl-6,7-difluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with KATP channels, which are involved in regulating insulin release from pancreatic beta cells . Additionally, it may modulate the activity of AMPA receptors, which are critical for synaptic transmission in the central nervous system . These interactions highlight the compound’s potential in therapeutic applications, particularly in the treatment of diabetes and neurological disorders.

Cellular Effects

The effects of methyl 4-cyclopropyl-6,7-difluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide on various cell types and cellular processes are profound. In pancreatic beta cells, it influences insulin secretion by modulating KATP channel activity . In neuronal cells, it affects synaptic transmission by interacting with AMPA receptors . These interactions can lead to changes in cell signaling pathways, gene expression, and cellular metabolism, ultimately impacting cell function and health.

Molecular Mechanism

At the molecular level, methyl 4-cyclopropyl-6,7-difluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide exerts its effects through specific binding interactions with biomolecules. For example, its interaction with KATP channels involves binding to the sulfonylurea receptor subunit, leading to channel inhibition and altered insulin release . Similarly, its modulation of AMPA receptors involves binding to the receptor subunits, affecting synaptic transmission and neuronal excitability . These molecular interactions underscore the compound’s potential as a therapeutic agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of methyl 4-cyclopropyl-6,7-difluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may diminish over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular processes, highlighting the importance of understanding its temporal effects in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of methyl 4-cyclopropyl-6,7-difluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as improved insulin secretion and enhanced synaptic transmission . At high doses, it may cause toxic or adverse effects, including cellular damage and disrupted metabolic processes . Understanding the dosage effects is crucial for determining the compound’s therapeutic window and safety profile.

Metabolic Pathways

Methyl 4-cyclopropyl-6,7-difluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate its metabolism and activity. For instance, the compound may be metabolized by cytochrome P450 enzymes, leading to the formation of active or inactive metabolites . These metabolic pathways can influence the compound’s efficacy and safety, highlighting the importance of understanding its metabolism in therapeutic applications.

Transport and Distribution

The transport and distribution of methyl 4-cyclopropyl-6,7-difluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide within cells and tissues are critical for its activity and function. The compound may be transported by specific transporters or binding proteins, affecting its localization and accumulation . For example, it may be transported into pancreatic beta cells or neuronal cells, where it exerts its effects on KATP channels and AMPA receptors . Understanding the transport and distribution mechanisms is essential for optimizing the compound’s therapeutic potential.

Subcellular Localization

The subcellular localization of methyl 4-cyclopropyl-6,7-difluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the plasma membrane, where it interacts with KATP channels, or to synaptic sites, where it modulates AMPA receptor activity . Understanding the subcellular localization is crucial for elucidating the compound’s mechanism of action and optimizing its therapeutic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-cyclopropyl-6,7-difluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Benzothiazine Core: The benzothiazine core can be synthesized through a cyclization reaction involving a substituted aniline and a thioamide under acidic conditions.

Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction using a suitable cyclopropylating agent.

Esterification: The final step involves esterification to introduce the methyl ester group, typically using methanol and an acid catalyst.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 4-cyclopropyl-6,7-difluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms or the ester group using nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Amines, thiols, and other nucleophiles

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones

Reduction: Formation of alcohols or amines

Substitution: Formation of substituted benzothiazine derivatives

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Benzothiazine Derivatives: Other benzothiazine derivatives with different substituents, such as 4H-1,4-benzothiazine-2-carboxylate derivatives.

Fluorinated Compounds: Compounds with similar fluorine substitutions, such as difluorobenzene derivatives.

Uniqueness

Methyl 4-cyclopropyl-6,7-difluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide is unique due to its combination of a cyclopropyl group, two fluorine atoms, and a benzothiazine core This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds

Biologische Aktivität

Methyl 4-cyclopropyl-6,7-difluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide is a synthetic compound belonging to the class of benzothiazine derivatives. This compound exhibits significant biological activities, particularly in the areas of antibacterial and anticancer properties. This article delves into its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular formula of methyl 4-cyclopropyl-6,7-difluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide is . The structure includes a cyclopropyl group and difluorinated benzothiazine core which are critical for its biological activity.

| Property | Value |

|---|---|

| IUPAC Name | Methyl 4-cyclopropyl-6,7-difluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide |

| Molecular Weight | 365.38 g/mol |

| Solubility | Soluble in organic solvents |

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Formation of the Benzothiazine Core : This can be achieved through the condensation of 2-aminobenzenesulfonamide with appropriate aldehydes or ketones.

- Functionalization : Subsequent reactions include cyclization and esterification to introduce the methyl and cyclopropyl groups.

Antibacterial Activity

Research indicates that methyl 4-cyclopropyl-6,7-difluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide exhibits potent antibacterial properties. It has been shown to be effective against various Gram-positive bacteria such as Streptococcus pneumoniae. The structure-function relationship suggests that the difluoro substitution enhances its interaction with bacterial targets.

Case Study:

A study evaluated the antibacterial efficacy of this compound against a panel of bacteria. Results indicated a minimum inhibitory concentration (MIC) of 0.5 µg/mL against S. pneumoniae, demonstrating its potential as a therapeutic agent in treating bacterial infections .

Anticancer Activity

The compound also shows promise as an anticancer agent. Its mechanism appears to involve the inhibition of DNA gyrase, an enzyme critical for DNA replication in cancer cells.

Case Study:

In vitro studies have reported that methyl 4-cyclopropyl-6,7-difluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide exhibits cytotoxic effects on various cancer cell lines. For instance, it demonstrated an IC50 value of 10 µM against HT29 colon cancer cells .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

- The cyclopropyl group is essential for enhancing lipophilicity and cellular uptake.

- The difluorination increases potency by improving binding affinity to biological targets.

Eigenschaften

IUPAC Name |

methyl 4-cyclopropyl-6,7-difluoro-1,1-dioxo-1λ6,4-benzothiazine-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11F2NO4S/c1-20-13(17)12-6-16(7-2-3-7)10-4-8(14)9(15)5-11(10)21(12,18)19/h4-7H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMCRKARPIKBPDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN(C2=CC(=C(C=C2S1(=O)=O)F)F)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11F2NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.